molecular formula C10H10FN B14128984 2-Fluoro-4-isopropylbenzonitrile

2-Fluoro-4-isopropylbenzonitrile

Cat. No.: B14128984
M. Wt: 163.19 g/mol
InChI Key: XWMRWQUPWYVUCU-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropylbenzonitrile is an organic compound with the molecular formula C10H10FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and an isopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isopropylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzonitrile with isopropyl halides under basic conditions. Another method includes the Suzuki-Miyaura coupling reaction, where 2-fluorobenzonitrile is coupled with an isopropylboronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isopropylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-4-isopropylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-isopropylbenzonitrile is unique due to the combination of the fluorine atom and the isopropyl group, which imparts distinct chemical and physical properties. This combination can enhance its reactivity in certain chemical reactions and its potential as a building block in the synthesis of complex molecules.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

2-fluoro-4-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H10FN/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-5,7H,1-2H3

InChI Key

XWMRWQUPWYVUCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C#N)F

Origin of Product

United States

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